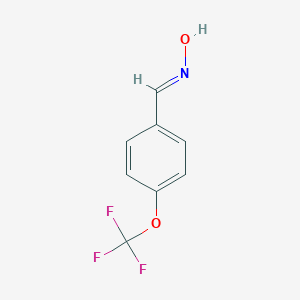

4-(Trifluoromethoxy)benzaldehyde oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLMISFBFTUVTD-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430544 | |

| Record name | 4-(trifluoromethoxy)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150162-39-3 | |

| Record name | 4-(trifluoromethoxy)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)benzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-(trifluoromethoxy)benzaldehyde oxime

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)benzaldehyde Oxime

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of this compound. This compound is a pivotal intermediate in modern medicinal and agricultural chemistry, primarily due to the unique electronic and lipophilic properties imparted by the trifluoromethoxy (-OCF₃) substituent. The oxime functional group further serves as a versatile handle for constructing complex nitrogen-containing heterocyclic systems. This document consolidates available data on its molecular structure, physical characteristics, and spectroscopic profile. It offers a detailed, field-proven experimental protocol for its synthesis and purification, grounded in established chemical principles. Furthermore, it explores the compound's critical role in drug discovery and agrochemical development, providing expert insights into leveraging its properties for molecular design.

Introduction: The Strategic Value of the Trifluoromethoxy Moiety

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a highly sought-after substituent. Unlike its trifluoromethyl (-CF₃) counterpart, the -OCF₃ group acts as a weak electron-withdrawing group via induction but also possesses weak electron-donating character through resonance. This nuanced electronic profile, combined with its high lipophilicity and metabolic stability, makes it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

This compound serves as a key building block that marries the benefits of the -OCF₃ group with the synthetic versatility of the oxime functional handle. Oximes are critical precursors for the synthesis of nitriles, amides (via Beckmann rearrangement), and a diverse array of nitrogen-containing heterocycles, which are prevalent scaffolds in many approved therapeutic agents.[1][2] This guide aims to provide researchers with the foundational knowledge required to effectively utilize this potent chemical intermediate.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical reagent are paramount for reproducible scientific outcomes. The key identifiers for this compound are summarized below.

2.1 Key Identifiers and Physicochemical Properties

All quantitative data have been consolidated into the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (NE)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | [] |

| Synonyms | 4-(Trifluoromethoxy)benzaldoxime | [] |

| CAS Number | 150162-39-3 | [] |

| Molecular Formula | C₈H₆F₃NO₂ | [4] |

| Molecular Weight | 205.13 g/mol | [4] |

| Melting Point | 41 °C | |

| Density | 1.31 g/cm³ (Predicted) | [] |

| Purity (Typical) | 95 - 97% | |

| InChI Key | SFLMISFBFTUVTD-LFYBBSHMSA-N | [] |

| LogP (Predicted) | 2.73 (for parent aldehyde) | [5] |

Spectroscopic and Analytical Characterization

While comprehensive, experimentally verified spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. The following analysis is based on established principles of NMR and IR spectroscopy and by analogy to its parent aldehyde and structurally related compounds like 4-(trifluoromethyl)benzaldehyde oxime.[6][7][8]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aromatic, imine, and hydroxyl protons.

-

Aromatic Region (δ ≈ 7.2-7.7 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the oxime group and the two protons ortho to the -OCF₃ group will appear as two distinct doublets, each integrating to 2H.

-

Imine Proton (CH=N, δ ≈ 8.1-8.3 ppm): A sharp singlet corresponding to the proton of the C=N bond is expected in this downfield region.[6][7]

-

Oxime Proton (N-OH, δ ≈ 7.6-11.6 ppm): A broad singlet, whose chemical shift can be highly dependent on solvent and concentration, is anticipated for the hydroxyl proton.[7][8]

-

-

¹³C NMR: The carbon spectrum will be characterized by signals for the aromatic carbons, the imine carbon, and the carbon of the trifluoromethoxy group.

-

Aromatic Carbons (δ ≈ 115-150 ppm): Four signals are expected for the aromatic ring carbons.

-

Imine Carbon (C=N, δ ≈ 148-150 ppm): The carbon of the oxime functional group will appear as a distinct signal in the downfield region.[6]

-

Trifluoromethoxy Carbon (-OCF₃, δ ≈ 120 ppm): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF).

-

-

¹⁹F NMR:

-

A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be distinct from that of a -CF₃ group.[8]

-

3.2 Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational bands expected for this molecule include:

-

O-H Stretch: A broad band around 3100-3400 cm⁻¹ corresponding to the hydroxyl group of the oxime.[6]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C=N Stretch: A characteristic absorption in the range of 1620-1680 cm⁻¹.[6]

-

C-O Stretch (Aryl Ether): Strong bands in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: Very strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region, indicative of the trifluoromethoxy group.[6]

Synthesis and Purification Protocol

The synthesis of this compound is a robust and well-established condensation reaction. The causality behind this protocol is the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the thermodynamically stable oxime.

4.1 Synthetic Pathway Overview

The logical flow of the synthesis is a direct conversion of the parent aldehyde to the oxime.

Caption: Synthesis workflow for this compound.

4.2 Detailed Experimental Protocol

This protocol is adapted from standard, validated procedures for the synthesis of aromatic aldoximes.[7]

-

Reagent Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser, combine 4-(trifluoromethoxy)benzaldehyde (50.0 mmol), hydroxylamine hydrochloride (74.0 mmol, 5.13 g), and sodium acetate (125.0 mmol, 10.26 g).

-

Expert Insight: Sodium acetate acts as a base to neutralize the HCl byproduct and free the hydroxylamine nucleophile from its hydrochloride salt, which is essential to drive the reaction forward.

-

-

Solvent Addition: Add ethyl alcohol (10.0 mL) and water (40.0 mL) to the flask. The solvent system is chosen to ensure solubility of both the organic aldehyde and the inorganic salts.

-

Reaction: Stir the mixture vigorously and bring it to reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Workup and Isolation: Once the reaction is complete, pour the hot contents into a 250 mL beaker and allow it to cool to room temperature, followed by cooling in an ice bath.

-

Filtration: The product will precipitate as a solid. Collect the precipitate by suction filtration.

-

Washing: Thoroughly wash the collected solid with cold water to remove any remaining inorganic salts.

-

Drying and Purification: Dry the crude product under vacuum. For obtaining a high-purity solid, recrystallization from an appropriate solvent (e.g., ethanol/water) or purification by silica gel column chromatography can be performed.[7][8]

Applications in Research and Development

The utility of this compound is directly linked to its distinct structural features: the metabolically stable, lipophilic -OCF₃ group and the synthetically versatile oxime handle.

Caption: Relationship between structural features and applications.

5.1 Role in Drug Discovery

The trifluoromethoxy group is often considered a "super-methyl" group or a lipophilic hydrogen bond acceptor. Its incorporation into drug candidates can significantly enhance membrane permeability and metabolic stability by blocking potential sites of oxidative metabolism. This leads to improved oral bioavailability and a more favorable pharmacokinetic profile.

5.2 Agrochemical Synthesis

Similar to its role in pharmaceuticals, the -OCF₃ group can improve the efficacy and environmental stability of pesticides and herbicides. This compound serves as a precursor to active ingredients where these properties are highly desirable.

5.3 Intermediate for Heterocyclic Chemistry

The oxime functionality is a powerful tool for synthetic chemists. It readily participates in cycloaddition and condensation reactions, providing access to a wide range of nitrogen-containing heterocycles. This makes it a valuable starting material for building complex molecular scaffolds with potential biological activity.

Handling and Storage

To ensure the long-term integrity and reactivity of the compound, proper storage is crucial.

-

Storage Conditions: Store in a cool, dry place, away from light and moisture. A storage temperature of 2-8°C is recommended.

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block for the creation of novel, high-performance molecules. Its well-defined physicochemical properties, combined with a straightforward synthesis and versatile reactivity, make it an indispensable tool for researchers in drug discovery, agrochemical science, and materials chemistry. This guide provides the essential technical knowledge to harness the full potential of this valuable compound.

References

-

ChemSrc. (n.d.). 4-(Trifluoromethoxy)benzaldehyde. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (E)-4-(trifluoromethoxy)benzaldehyde oxime. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. Retrieved January 14, 2026, from [Link]

- Patents Google. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.

Sources

- 1. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. (E)-4-(trifluoromethoxy)benzaldehyde oxime | C8H6F3NO2 | CID 5708803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethoxy)benzaldehyde | CAS#:659-28-9 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 4-(trifluoromethoxy)benzaldehyde oxime (CAS Number: 150162-39-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(trifluoromethoxy)benzaldehyde oxime, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The guide details its physicochemical properties, spectral characteristics, a robust synthesis protocol, and key reactivity patterns. Furthermore, it explores the applications of this molecule, particularly in drug discovery, leveraging the unique properties conferred by the trifluoromethoxy substituent. Safety and handling information is also provided to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel chemical entities.

Introduction

This compound (CAS No. 150162-39-3) is a niche yet increasingly important building block in modern organic synthesis. Its structure, featuring a trifluoromethoxy-substituted aromatic ring coupled with a reactive oxime functional group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The trifluoromethoxy (-OCF3) group is a key pharmacophore in contemporary drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates.[1][2][3][4] The oxime moiety, on the other hand, is a versatile functional group that can participate in a variety of chemical transformations, including cycloadditions, rearrangements, and reductions, making it a valuable tool for the construction of diverse molecular scaffolds.[5][6][7]

This guide aims to provide a detailed technical resource on this compound, consolidating available information on its properties, synthesis, and potential applications to facilitate its effective utilization in research and development.

Physicochemical and Spectral Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 150162-39-3 | N/A |

| Molecular Formula | C₈H₆F₃NO₂ | N/A |

| Molecular Weight | 205.13 g/mol | N/A |

| Melting Point | 41°C | [8] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >97% | [8] |

| Storage | 2-8°C | [9] |

Spectral Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 8.10-8.20 (s, 1H, -CH=NOH): This singlet corresponds to the proton of the oxime functional group.

-

δ 7.55-7.65 (d, 2H, Ar-H): These are the aromatic protons ortho to the oxime group.

-

δ 7.20-7.30 (d, 2H, Ar-H): These are the aromatic protons ortho to the trifluoromethoxy group.

-

δ 7.80-8.50 (br s, 1H, -NOH): This broad singlet, which may exchange with D₂O, is for the hydroxyl proton of the oxime.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 148-152 (-CH=NOH): The carbon of the oxime group.

-

δ 149-151 (Ar-C-OCF₃): The aromatic carbon attached to the trifluoromethoxy group.

-

δ 120-122 (q, J ≈ 257 Hz, -OCF₃): The carbon of the trifluoromethoxy group, showing a characteristic quartet due to coupling with the three fluorine atoms.

-

δ 128-130 (Ar-C): Aromatic carbons.

-

δ 120-122 (Ar-C): Aromatic carbons.

-

δ 130-132 (Ar-C): The aromatic carbon ipso to the oxime group.

Predicted FT-IR Spectrum (KBr, cm⁻¹):

-

3300-3100 (br): O-H stretch of the oxime.

-

1610-1590: C=N stretch of the oxime.

-

1280-1240 & 1170-1150: Strong C-F stretching bands of the trifluoromethoxy group.

-

1000-950: N-O stretch.

Mass Spectrometry (Electron Ionization - EI): The fragmentation pattern is expected to show a molecular ion peak (M⁺) at m/z 205. Key fragments would likely arise from the loss of a hydroxyl radical (M⁺ - 17), and cleavage of the C-C bond between the aromatic ring and the oxime group. The fragmentation of benzaldehydes typically involves the loss of a hydrogen radical followed by carbon monoxide.[12][13][14]

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine. A reliable and straightforward experimental protocol adapted from established methods for the synthesis of analogous aryl oximes is detailed below.[15][16]

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-(trifluoromethoxy)benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in ethanol or methanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2-1.5 eq) and a base such as sodium acetate or sodium hydroxide (1.5-3.0 eq) in water.

-

Add the aqueous solution of hydroxylamine to the stirred solution of the aldehyde.

-

The reaction mixture can be stirred at room temperature or heated under reflux (e.g., at 80°C) for a period ranging from 30 minutes to several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

-

If no precipitate forms, the reaction mixture is concentrated under reduced pressure to remove the alcohol. The aqueous residue is then extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reactivity and Applications

The chemical reactivity of this compound is governed by both the oxime functional group and the trifluoromethoxy-substituted aromatic ring.

Reactivity of the Oxime Group

The oxime functionality is a versatile synthetic handle that can undergo a variety of transformations:[5][6][7][17]

-

Reduction: The oxime can be readily reduced to the corresponding primary amine, 4-(trifluoromethoxy)benzylamine, a valuable building block in its own right.

-

Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form the corresponding amide.

-

Cycloaddition Reactions: Oximes can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings.

-

Dehydration: Dehydration of the aldoxime leads to the formation of the corresponding nitrile, 4-(trifluoromethoxy)benzonitrile.

Influence of the Trifluoromethoxy Group

The trifluoromethoxy group is a strong electron-withdrawing group, which has a significant impact on the reactivity of the aromatic ring and the oxime moiety. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Furthermore, its electronic properties can influence the reactivity of the oxime group in the aforementioned transformations.

Applications in Drug Discovery

The trifluoromethoxy group is often referred to as a "super-halogen" due to its unique combination of steric and electronic properties.[4] Its incorporation into drug candidates can lead to:

-

Enhanced Metabolic Stability: The C-F bonds in the trifluoromethoxy group are highly stable to metabolic degradation, which can increase the half-life of a drug.[1][3]

-

Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

Given these beneficial properties, this compound serves as an excellent starting material for the synthesis of novel therapeutic agents across various disease areas. Substituted benzaldehyde oximes have been investigated for a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[8][18][19][20][21]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Oxime radicals: generation, properties and application in organic synthesis [ouci.dntb.gov.ua]

- 7. Oxime | Organic Chemistry, Synthesis, Reactions | Britannica [britannica.com]

- 8. mdpi.com [mdpi.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-(Trifluoromethoxy)benzaldehyde(659-28-9) 1H NMR spectrum [chemicalbook.com]

- 12. scribd.com [scribd.com]

- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. youtube.com [youtube.com]

- 15. asianpubs.org [asianpubs.org]

- 16. prepchem.com [prepchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Bioactivity or Substituted Benzaldehyde Oxime Carboxylate(Ⅱ) Synthesis and Bioactivity of α-Alkylthio Substituted Benzaldehyde Oxime Carboxylate [cjcu.jlu.edu.cn]

- 19. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)benzaldehyde Oxime in Organic Solvents

Foreword: Navigating the Solubility Landscape in Drug Discovery

In the realm of modern drug development and molecular research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in physiological systems. This guide focuses on 4-(trifluoromethoxy)benzaldehyde oxime, a compound of interest due to the unique electronic and lipophilic characteristics imparted by the trifluoromethoxy group. The strategic incorporation of such fluorinated moieties is a widely used strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.[1][2]

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. In the absence of extensive published quantitative solubility data for this specific molecule, this guide will equip you with the foundational knowledge to predict its solubility behavior and provide a robust experimental framework for its precise determination. We will delve into the theoretical underpinnings of solubility, drawing on the structural features of this compound, and present a detailed, field-proven protocol for empirical solubility assessment.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [3] |

| Molecular Weight | 205.13 g/mol | [3] |

| Melting Point | 41°C | [3] |

| Structure | ||

| CAS Number | 150162-39-3 | [3] |

| Synonyms | 4-(trifluoromethoxy)benzaldoxime | [] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as our guiding tenet for predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[5][6][7][8][9] Let's dissect the molecular structure of this compound to anticipate its behavior in different classes of organic solvents.

2.1. Analysis of Molecular Features

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This feature suggests a degree of solubility in nonpolar solvents through van der Waals interactions.

-

Trifluoromethoxy Group (-OCF₃): This group is a powerful electron-withdrawing substituent and is considered one of the most lipophilic functional groups.[1][2][10] Its high lipophilicity significantly enhances solubility in nonpolar organic solvents. While the oxygen atom might suggest some polarity, its ability to act as a hydrogen bond acceptor is diminished due to the strong electron-withdrawing effect of the three fluorine atoms.[1]

-

Oxime Group (-CH=N-OH): The oxime functional group introduces polarity to the molecule. The hydroxyl (-OH) group can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor.[11][12][13][14] This capability for hydrogen bonding is a key factor in its potential solubility in polar protic solvents.

2.2. Predicted Solubility in Different Solvent Classes

-

Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Due to the significant lipophilic character contributed by the aromatic ring and the trifluoromethoxy group, this compound is expected to exhibit good solubility in non-polar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess dipole moments and can engage in dipole-dipole interactions. The polar oxime group should facilitate solubility in these solvents. The overall molecule has a moderate polarity, suggesting favorable interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The ability of the oxime's hydroxyl group to donate a hydrogen bond and the nitrogen to accept a hydrogen bond suggests that solubility in polar protic solvents will be significant.[11][12][13][14] These solvents can solvate both the polar and non-polar portions of the molecule to some extent.

-

Aqueous Solubility: While the oxime group can interact with water, the dominant lipophilic nature of the trifluoromethoxy-substituted benzene ring is likely to result in low aqueous solubility.

The interplay between the lipophilic and polar characteristics of the molecule creates a nuanced solubility profile that necessitates empirical determination for precise quantification.

Experimental Determination of Thermodynamic Solubility

The following protocol describes the "shake-flask" method, a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[15][16] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.

3.1. Rationale for Method Selection

For drug development and fundamental research, thermodynamic solubility is a more intrinsic and reliable measure than kinetic solubility.[17][18] While kinetic solubility assays are useful for high-throughput screening, they can often overestimate the true solubility.[17][19] The shake-flask method, followed by a precise analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, provides the accuracy required for building a robust dataset.[15][20]

3.2. Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of clear glass vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

To each vial, add a precise volume (e.g., 2 mL) of the desired organic solvent. Use a calibrated pipette for accuracy.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A 24-hour incubation is standard for thermodynamic solubility determination.[15][16]

-

-

Separation of Undissolved Solute:

-

After the incubation period, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and filter the supernatant into a clean vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known concentrations.

-

-

Quantitative Analysis (using UV-Vis Spectroscopy as an example):

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution across the UV-Vis spectrum.[21][22][23][24]

-

Measure the absorbance of each calibration standard at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear, in accordance with the Beer-Lambert law.[23]

-

Dilute the filtered supernatant from the saturated solution with a known dilution factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

-

-

Data Reporting:

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was conducted.

-

Visualization of Key Processes

4.1. Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for the determination of thermodynamic solubility.

4.2. Conceptual Relationship Between Molecular Properties and Solubility

This diagram illustrates the interplay of molecular features of this compound and solvent properties in determining solubility.

Caption: Factors influencing the solubility of the target compound.

Conclusion and Future Perspectives

The experimental protocol detailed in this guide provides a reliable and accurate method for researchers to generate their own high-quality solubility data. Such data is invaluable for a multitude of applications, including the design of synthetic routes, the development of purification strategies, and the formulation of this compound for biological screening and drug delivery applications. A thorough understanding and empirical determination of solubility are indispensable steps in advancing a compound from a laboratory curiosity to a potential therapeutic agent.

References

-

PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). [Link]

-

Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. [Link]

-

Allen Institute. Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

-

Persee. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. [Link]

-

Taylor & Francis Online. (2008). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

-

askIITians. (2025, August 18). How do hydrogen bonds affect solubility?[Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]

-

PubMed Central (PMC). (2020). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

Wikipedia. Ultraviolet–visible spectroscopy. [Link]

-

Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]

-

ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Beilstein Journals. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

Journal of Pharmaceutical Research International. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

-

National Institutes of Health (NIH). (2022). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Indonesian Journal of Science & Technology. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?[Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?[Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link]

-

PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]

-

PubMed. (2008). In vitro solubility assays in drug discovery. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]

-

Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. [Link]

-

Request PDF. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

INDOFINE Chemical Company. This compound. [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 150162-39-3 | INDOFINE Chemical Company [indofinechemical.com]

- 5. Khan Academy [khanacademy.org]

- 6. quora.com [quora.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. youtube.com [youtube.com]

- 12. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 13. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 14. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. enamine.net [enamine.net]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. researchgate.net [researchgate.net]

- 20. improvedpharma.com [improvedpharma.com]

- 21. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 22. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 23. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 24. mt.com [mt.com]

4-(trifluoromethoxy)benzaldehyde oxime molecular weight and formula

An In-Depth Technical Guide to 4-(Trifluoromethoxy)benzaldehyde Oxime

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized organic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its core physicochemical properties, synthesis protocols, and the strategic rationale behind its application in modern research and development.

Introduction and Strategic Importance

This compound is an aromatic oxime distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring. This substituent is not merely an accessory; it is a critical pharmacophore that imparts unique and highly desirable properties to parent molecules.

The trifluoromethoxy group is a cornerstone of modern drug design for several key reasons:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to enzymatic degradation and metabolic processes, which can improve a drug's half-life and bioavailability.[1]

-

Increased Lipophilicity : This group significantly increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to permeate biological membranes, such as the blood-brain barrier.[1]

-

Modulation of Electronic Properties : As a potent electron-withdrawing group, it influences the electronic environment of the aromatic ring, affecting molecular interactions and binding affinities.[2]

Consequently, this compound serves as a valuable and versatile building block for introducing this strategic moiety into novel molecular scaffolds.[2]

Physicochemical and Structural Data

All quantitative data for this compound are summarized in the table below for clarity and rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₃NO₂ | [3][4] |

| Molecular Weight | 205.14 g/mol | |

| CAS Number | 150162-39-3 | [3] |

| IUPAC Name | (NE)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | [] |

| Synonyms | 4-(trifluoromethoxy)benzaldoxime | [] |

| Melting Point | 41°C | [3] |

| Density | 1.31 g/cm³ | [] |

| Typical Purity | 95-97% | [3] |

| Recommended Storage | 2-8°C | [4] |

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is a direct and high-yielding process, typically achieved through the condensation of its parent aldehyde with hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime C=N bond.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for analogous oxime syntheses.[6]

-

Reagent Preparation : In a 100 mL round-bottomed flask equipped with a reflux condenser, combine 4-(trifluoromethoxy)benzaldehyde (1 equivalent), hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equivalents), and sodium acetate (CH₃COONa, 2.5 equivalents).

-

Solvent Addition : Add a solvent mixture of ethyl alcohol and water (e.g., a 1:4 ratio of 10 mL ethanol to 40 mL water).

-

Reaction Execution : Stir the mixture vigorously and bring to reflux. The causality for using reflux is to provide sufficient activation energy to drive the dehydration step, ensuring complete conversion to the oxime.

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Work-up and Isolation : Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Purification : Collect the precipitate by suction filtration. Wash the solid thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from ethanol to yield a pure, solid product.

Caption: Synthesis workflow for this compound.

Spectroscopic Profile

While a comprehensive public database of spectra for this specific molecule is limited, its profile can be reliably inferred from its precursor and closely related analogues.

-

Precursor (4-(Trifluoromethoxy)benzaldehyde) : Extensive spectroscopic data, including ¹³C NMR, ¹H NMR, and IR, are available for the starting aldehyde, providing a baseline for structural confirmation.[7]

-

Analogue (E)-4-(trifluoromethyl)benzaldehyde oxime) : The IR spectrum of this close relative shows characteristic peaks at 3355 cm⁻¹ (O-H stretch), 1618 cm⁻¹ (C=N stretch), and strong absorptions between 1325 and 1067 cm⁻¹ (C-F stretches), which would be expected to be very similar for the target compound.[8]

Applications in Research and Development

The utility of this compound is directly linked to the properties of its key functional groups. It is primarily employed as a synthetic intermediate.

-

Pharmaceutical Development : It is a building block for creating drug candidates where enhanced metabolic stability and membrane permeability are desired.[1][4] The trifluoromethoxy group is present in several FDA-approved drugs, including those for cancer and tuberculosis, highlighting its therapeutic relevance.[1]

-

Agrochemicals : In agrochemical research, this intermediate is used to synthesize novel pesticides and herbicides.[4] The electron-withdrawing nature of the -OCF₃ group can enhance the potency and environmental persistence of the active ingredients.[2]

-

Heterocyclic Chemistry : The oxime functionality is a versatile handle for constructing nitrogen-containing heterocycles through reactions like cycloadditions and condensations, which are common scaffolds in bioactive molecules.[4]

Caption: Relationship between structure, properties, and applications.

References

-

4-(Trifluoromethyl)benzaldehyde oxime. Synchem

-

[Supporting Information] Table of Contents. The Royal Society of Chemistry

-

This compound | 150162-39-3. Sigma-Aldrich

-

Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. The Royal Society of Chemistry

-

4-(Trifluoromethoxy)benzaldehyde | CAS#:659-28-9. Chemsrc

-

This compound | 150162-39-3. Sigma-Aldrich

-

4-Trifluoromethoxy-benzaldehyde. SpectraBase

-

CAS 150162-39-3 Benzaldehyde,4-(trifluoromethoxy)-, oxime. BOC Sciences

-

Benzaldehyde oxime. Wikipedia

-

This compound | 150162-39-3. INDOFINE Chemical Company

-

This compound. MySkinRecipes

-

Expert Insights: Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. Dakenchem

-

4-(Trifluoromethyl)benzaldehyde | CAS 455-19-6. Santa Cruz Biotechnology

-

66046-34-2 | 4-(Trifluoromethyl)benzaldehyde oxime. ChemScene

-

4-(Trifluoromethoxy)benzaldehyde | 659-28-9. ChemicalBook

-

4-(Trifluoromethyl)benzaldehyde | 455-19-6. ChemicalBook

-

CAS 1133426-65-9 (E)-4-(Trifluoromethoxy)benzaldehyde oxime. BOC Sciences

-

4-(Trifluoromethyl)benzaldehyde synthesis. ChemicalBook

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI

-

4-Trifluoromethylbenzaldehyde. Wikipedia

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC)

-

WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 150162-39-3 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound [myskinrecipes.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

health and safety information for 4-(trifluoromethoxy)benzaldehyde oxime

An In-depth Technical Guide to the Health and Safety of 4-(Trifluoromethoxy)benzaldehyde Oxime

Introduction: A Proactive Approach to Laboratory Safety

This compound is a fluorinated organic compound utilized in synthetic chemistry, potentially as an intermediate in the development of novel pharmaceutical agents and other advanced materials. Its molecular structure, featuring a trifluoromethoxy group, imparts specific chemical properties that are valuable in research but also necessitate a thorough understanding of its potential hazards. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond mere compliance, aiming to instill a deep, causal understanding of the health and safety principles essential for handling this compound. Our focus is on proactive risk mitigation, ensuring that scientific innovation and personal safety are mutually reinforcing.

Section 1: Physicochemical and Chemical Identity

A foundational element of safe laboratory practice is a clear understanding of the substance's identity and physical properties. This information is critical for predicting its behavior under various experimental conditions and for engineering appropriate safety controls.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 150162-39-3 | [1][3] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][3] |

| Molecular Weight | 205.13 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1][3] |

| Melting Point | 41°C | [3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The "Warning" signal word indicates a moderate level of hazard.[1] Understanding these classifications is paramount as they directly inform the necessary precautions for handling and emergency response.

| Hazard Class | Category | GHS Code | Hazard Statement | Reference |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [1][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation | [1][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [1][4] |

Expert Insight: The trifluoromethoxy group and the oxime functionality contribute to the irritant nature of this compound. The primary risks associated with laboratory-scale handling are direct contact with skin and eyes, and inhalation of dust or aerosolized particles, which can lead to irritation of the respiratory tract.[1][4]

Section 3: Toxicological Profile and Health Effects

While comprehensive toxicological data for this specific molecule is not extensively published, the GHS classification points to clear acute health effects upon exposure.

-

Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1] Prolonged or repeated exposure may exacerbate pre-existing dermatitis.[5]

-

Eye Irritation: The compound is a serious eye irritant.[1] Contact can cause pain, tearing, redness, and potentially damage to the cornea if not promptly and thoroughly rinsed.

-

Respiratory Irritation: Inhalation of dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[1][4]

-

Ingestion: While not a primary route of occupational exposure, ingestion may cause gastrointestinal irritation.

-

Chronic Effects & Carcinogenicity: There is currently no data to suggest that this compound is a carcinogen, mutagen, or reproductive toxin.[6] It is not known to be an endocrine disruptor.[1] However, the absence of data should not be interpreted as absence of effect; therefore, exposure should always be minimized.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, known as the Hierarchy of Controls, is the authoritative standard for laboratory safety. This framework prioritizes engineering and administrative controls over sole reliance on PPE.

Caption: The Hierarchy of Controls prioritizes systematic safety measures.

Engineering Controls

The primary engineering control for handling this solid compound is to work within a properly functioning and certified chemical fume hood.[1][2] This contains dust and prevents inhalation, which is a key exposure route. The ventilation system should ensure several air changes per hour in the laboratory space.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before commencing work.

-

Designated Areas: Clearly demarcate areas where this chemical is stored and handled.

-

Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[2][5]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used consistently.[1]

| Protection Type | Specification | Rationale & Reference |

| Eye and Face | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a significant splash risk. | Protects against dust particles and splashes, mitigating the serious eye irritation hazard.[1][2] |

| Hand Protection | Chemically resistant protective gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[2] Dispose of contaminated gloves according to institutional policy. |

| Skin and Body | A clean, buttoned laboratory coat. Long-sleeved clothing is required. | Provides a removable barrier to protect skin and personal clothing from contamination.[1] |

| Respiratory | Not typically required if work is performed in a fume hood. | In the event of ventilation failure or for large-scale operations, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors/particulates should be used.[1] |

Section 5: Safe Handling, Storage, and Disposal Procedures

Protocol for Standard Laboratory Handling

This protocol is designed as a self-validating system, where each step reinforces safety.

-

Pre-Experiment Checklist:

-

Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

-

Verify that an appropriate spill kit, safety shower, and eyewash station are accessible and unobstructed.

-

Don all required PPE (goggles, lab coat, gloves).

-

-

Chemical Handling:

-

Work with the smallest practical quantity of the substance.

-

When weighing the solid, perform the task in the fume hood or a ventilated balance enclosure to prevent dust inhalation.

-

Avoid actions that generate dust, such as vigorous scraping. Use smooth scooping motions.

-

Keep containers of the chemical closed when not in use.

-

-

Post-Experiment:

-

Decontaminate the work surface with an appropriate solvent and cleaning agent.

-

Properly label and store any remaining chemical.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Storage Requirements

-

Store in a tightly closed, properly labeled container.[7]

-

Store away from incompatible materials, such as strong oxidizing agents.[5]

Disposal Procedures

-

Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations.

-

Do not dispose of the chemical down the drain.[2]

-

Surplus and non-recyclable solutions should be handled by a licensed disposal company.[6]

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an injury or chemical release.

First Aid Measures

Caption: Decision workflow for first aid response to exposure.

-

General Advice: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[1]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, consult a physician.[1]

-

Inhalation: Move the person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and get medical attention.[1]

-

Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms appear.[1][8]

Accidental Release Measures (Spill Response)

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

-

Protect: Wear appropriate PPE, including respiratory protection if not in a fume hood.

-

Contain & Clean: For a small spill, carefully sweep up the solid material, avoiding dust generation.[1][2] Place the swept material into a suitable, sealed container for disposal.[1][2]

-

Decontaminate: Clean the spill area with a suitable solvent and wash the area.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Section 7: Stability and Reactivity

-

Reactivity: No specific hazardous reactivity data is available.

-

Chemical Stability: The product is considered stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[5][8]

References

-

AA Blocks. (2025, January 18). Safety Data Sheet: this compound. [Link]

-

Fisher Scientific DE. (2023, September 1). Sicherheitsdatenblatt: this compound. [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

-

Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

-

AA Blocks. (2025, January 18). Safety Data Sheet: 3-(Trifluoromethoxy)benzaldehyde oxime. [Link]

-

PubChem. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996. [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

-

DrugFuture Chemical Toxicity Database. RTECS NUMBER-CU8405000. [Link]

-

Chemsrc. 4-(Trifluoromethoxy)benzaldehyde | CAS#:659-28-9. [Link]

-

U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

-

INDOFINE Chemical Company, Inc. This compound | 150162-39-3. [Link]

-

Sci-Hub. (E)-4-(Trifluoromethyl)benzaldehyde oxime. [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. aablocks.com [aablocks.com]

- 3. This compound | 150162-39-3 | INDOFINE Chemical Company [indofinechemical.com]

- 4. fishersci.de [fishersci.de]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. aablocks.com [aablocks.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. media.hiscoinc.com [media.hiscoinc.com]

commercial suppliers of 4-(trifluoromethoxy)benzaldehyde oxime

An In-Depth Technical Guide to 4-(Trifluoromethoxy)benzaldehyde Oxime for Researchers and Drug Developers

Introduction

This compound (CAS No. 150162-39-3) is a specialized aromatic organic compound of increasing interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. As a synthetic building block, it combines the versatile reactivity of an aldoxime functional group with the unique physicochemical properties imparted by a para-trifluoromethoxy substituent. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere for other functional groups and is known to significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable moiety in modern drug design.[1]

This guide provides a comprehensive technical overview of this compound, including its properties, commercial availability, detailed synthesis protocols, key applications, and safety information, tailored for professionals in research and development.

Physicochemical and Spectral Properties

The fundamental properties of this compound are summarized below. It is important to note that while extensive spectral data for its precursor, 4-(trifluoromethoxy)benzaldehyde, is available, detailed experimental spectral characterization for the oxime itself is not widely published in peer-reviewed literature. The data provided is based on supplier specifications and chemical structure information.

| Property | Value | Reference(s) |

| CAS Number | 150162-39-3 | [2] |

| Molecular Formula | C₈H₆F₃NO₂ | [2] |

| Molecular Weight | 205.13 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point (MP) | 41°C | [2] |

| MDL Number | MFCD00210176 | |

| InChI Key | CGJDKMSUCSCTKN-UHFFFAOYSA-N | |

| SMILES | c1cc(ccc1/C=N/O)OC(F)(F)F | [2] |

Commercial Availability

This compound is available from several specialized chemical suppliers. Purity levels are typically suitable for research and development purposes. Researchers are advised to request certificates of analysis (COA) from suppliers for batch-specific purity and characterization data.

| Supplier | Catalog Number | Purity | Notes |

| INDOFINE Chemical Company | 09-1853 | 97% | Available in quantities from 250 mg to 1 g, with bulk ordering options available upon request.[2] |

| Sigma-Aldrich (AA BLOCKS) | AABH14DC6C6B | 95% | Distributed by Sigma-Aldrich on behalf of AA BLOCKS, INC. |

| BOC Sciences | 150162-39-3 | N/A | Listed in their catalog of special chemicals. Purity and specifications should be confirmed by inquiry.[3] |

| MySkinRecipes (Thailand) | 129607 | 98% | Lists the product for use in synthesizing pharmaceutical intermediates and agrochemicals.[4] |

Synthesis and Purification

The most direct and reliable method for synthesizing this compound is the condensation reaction between its corresponding aldehyde and hydroxylamine. This is a standard, high-yielding transformation in organic chemistry.[5]

Synthesis Pathway

Caption: Synthesis of the target oxime from its aldehyde precursor.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aromatic aldoximes.[6]

Materials:

-

4-(Trifluoromethoxy)benzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

-

Sodium acetate (CH₃COONa) (2.5 eq)

-

Ethanol (approx. 2 mL per mmol of aldehyde)

-

Water (approx. 8 mL per mmol of aldehyde)

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer and heating plate

Procedure:

-

Setup: To a 100 mL round-bottomed flask, add 4-(trifluoromethoxy)benzaldehyde (e.g., 5.0 g, 26.3 mmol), hydroxylamine hydrochloride (2.74 g, 39.4 mmol), sodium acetate (5.39 g, 65.7 mmol), ethanol (50 mL), and water (200 mL).

-

Reaction: The mixture is stirred vigorously under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.

-

Causality: Hydroxylamine hydrochloride is the source of hydroxylamine. Sodium acetate acts as a base to neutralize the HCl salt, liberating the free hydroxylamine nucleophile required for the reaction. The ethanol/water solvent system is used to dissolve the organic aldehyde while also accommodating the inorganic salts. Refluxing provides the necessary activation energy for the condensation reaction.

-

-

Workup: After the reaction is complete, the flask is removed from heat and the contents are poured into a beaker containing cold water (approx. 250 mL) to induce precipitation of the product.

-

Isolation: The resulting precipitate is collected by suction filtration. The solid is thoroughly washed with cold water to remove any residual inorganic salts.

-

Purification: The crude product is dried under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended to yield the pure this compound as a solid.

-

Self-Validation: The purity of the final product should be confirmed by melting point analysis and, if available, spectroscopic methods (NMR, IR). A sharp melting point close to the literature value (41°C) indicates high purity.[2]

-

Key Applications in Research & Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate.

Precursor for Isoxazole Synthesis

Aldoximes are key precursors for the in situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates readily undergo [3+2] cycloaddition reactions with alkynes or alkenes to construct isoxazole and isoxazoline rings, respectively.[3][7] These five-membered heterocyclic scaffolds are prevalent in a wide range of pharmacologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[8]

Caption: Pathway to isoxazoles via a nitrile oxide intermediate.

The trifluoromethoxy group on the phenyl ring of the resulting isoxazole can significantly modulate the final compound's biological activity and pharmacokinetic profile.

Role of the Trifluoromethoxy Group in Drug Design

The -OCF₃ group is often incorporated into drug candidates to enhance key properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[1]

-

Lipophilicity: The -OCF₃ group is highly lipophilic (Hansch π value ≈ +1.04), which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[1]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets.[9]

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory setting.[10]

| Category | Guideline |

| Hazard Identification | Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] |

| Personal Protection | Wear protective gloves, protective clothing, and eye/face protection (goggles conforming to EN166 standard).[10] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10] |

| First Aid | IF ON SKIN: Wash with plenty of soap and water. If irritation persists, get medical advice. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10] |

| Spill & Containment | Sweep up spilled solid material and shovel into a suitable, closed container for disposal. Avoid generating dust.[10] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend storage at 2-8°C.[4] |

References

-

The Royal Society of Chemistry. (2013). [Supporting Information] General Procedure for Preparation of Oximes. RSC Advances. Available at: [Link]

-

INDOFINE Chemical Company, Inc. This compound | 150162-39-3. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

MDPI. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Wikipedia. Benzaldehyde oxime. Available at: [Link]

-

Mironova, I.A., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. ChemistrySelect. Available at: [Link]

-

Gollapalli, N.R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Expert Insights. (n.d.). Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 150162-39-3 | INDOFINE Chemical Company [indofinechemical.com]

- 3. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. nbinno.com [nbinno.com]

- 10. rsc.org [rsc.org]

The Trifluoromethoxy Group: A Keystone for Modulating Physicochemical and Pharmacological Properties in Benzaldehyde Oxime Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for enhancing metabolic stability, modulating lipophilicity, and influencing target binding affinity. When applied to the versatile benzaldehyde oxime scaffold, the -OCF₃ group offers a synergistic approach to overcoming common challenges in drug development. This technical guide provides an in-depth analysis of the role of the trifluoromethoxy group in benzaldehyde oxime derivatives. We will dissect its fundamental physicochemical properties, explore its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and detail the synthetic methodologies and evaluation protocols essential for harnessing its full potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical moiety in the rational design of novel therapeutics.

Introduction: The Strategic Imperative of Fluorination

In the landscape of drug discovery, the journey from a bioactive "hit" to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. The strategic modification of a lead compound is therefore critical. The introduction of fluorine atoms or fluorine-containing moieties has revolutionized this process, with fluorinated compounds now representing a significant portion of all approved drugs.[1] The unique properties of fluorine—its high electronegativity, small size, and the exceptional strength of the carbon-fluorine bond—allow for simultaneous modulation of electronic, lipophilic, and steric parameters.[2][3]

The trifluoromethoxy (-OCF₃) group, in particular, has garnered increasing attention as a "super-halogen" or pseudohalogen bioisostere.[3][4] It offers a distinct set of advantages over more common substituents like methoxy (-OCH₃) or even the trifluoromethyl (-CF₃) group.[5] Concurrently, the benzaldehyde oxime scaffold serves as a valuable platform in synthetic and medicinal chemistry. The oxime functionality (C=N-OH) is not only a stable and versatile synthetic handle for constructing complex nitrogen-containing heterocycles but can also be integral to a molecule's pharmacophore.[6]

This guide explores the powerful synergy achieved by incorporating the trifluoromethoxy group into benzaldehyde oxime derivatives. We will examine how the potent electronic and steric nature of the -OCF₃ group can be strategically employed to engineer molecules with superior drug-like properties, including enhanced metabolic stability, optimized membrane permeability, and improved target engagement.

The Trifluoromethoxy Group: A Physicochemical Powerhouse

The utility of the -OCF₃ group stems from a unique combination of potent electronic effects, high lipophilicity, and exceptional stability. Understanding these foundational characteristics is crucial for its rational application in molecular design.

Electronic Effects: A Tale of Induction and Resonance

The trifluoromethoxy group is a strongly deactivating substituent on an aromatic ring due to the powerful electron-withdrawing inductive effect (-I) of the three highly electronegative fluorine atoms.[7][8] This effect significantly reduces the electron density of the aromatic π-system, making the ring less susceptible to electrophilic attack compared to benzene.[7]

While the oxygen atom possesses lone pairs that can be donated to the ring via a resonance effect (+M), this donation is severely attenuated by the strong pull of the adjacent trifluoromethyl moiety.[7] The net result is that the inductive withdrawal overwhelmingly dominates, yet the group still directs incoming electrophiles to the ortho and para positions, a characteristic trait of substituents with lone pairs adjacent to the ring.[2] This dual nature allows chemists to decrease the overall reactivity of the ring while still controlling the position of further substitutions.

Lipophilicity and Permeability

Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes, influencing its absorption and distribution.[9] The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch-Fujita lipophilicity parameter (π) of +1.04.[4][5] This value is significantly higher than that of a methoxy group (π = -0.02) and even surpasses the trifluoromethyl group (π = +0.88).[5][10]

The strategic replacement of a more polar group (like a hydroxyl or methoxy) with an -OCF₃ group can dramatically increase a molecule's overall lipophilicity. This often leads to enhanced cell membrane permeability and improved oral bioavailability.[8][11] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[10]

| Substituent | Hansch-Fujita π Constant | Physicochemical Character |

| -H | 0.00 | Reference |

| -OCH₃ | -0.02 | Polar, H-bond acceptor |

| -Cl | +0.71 | Lipophilic, Halogen bonder |

| -CF₃ | +0.88 | Lipophilic, Electron-withdrawing |

| -OCF₃ | +1.04 | Highly Lipophilic, Electron-withdrawing |

Metabolic Stability

One of the most compelling reasons to incorporate an -OCF₃ group is to enhance a molecule's metabolic stability. A common metabolic pathway for compounds containing a methoxy group is oxidative O-demethylation, mediated by Cytochrome P450 (CYP) enzymes.[12] This process can lead to rapid clearance and the formation of potentially reactive metabolites.